molecular formula C26H31FN4OS B2713737 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1216582-89-6

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2713737
CAS RN: 1216582-89-6
M. Wt: 466.62
InChI Key: UZIXATLDNJVRPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The spiro[4.5]deca-1,3-diene ring system could potentially be formed through a cyclization reaction . The phenyl ring could be introduced through a Friedel-Crafts alkylation . The thioacetamide group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring systems and functional groups. The spiro[4.5]deca-1,3-diene ring system would introduce a significant amount of strain into the molecule, which could have interesting effects on its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by its functional groups. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the thioacetamide group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorophenyl group could make the compound more lipophilic, which could affect its solubility and distribution in biological systems .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological targets through a variety of mechanisms, depending on its structure and the specific environment in which it is used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies of its reactivity, stability, and interactions with biological targets .

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4OS/c1-25(2,3)19-11-9-18(10-12-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-8-6-5-7-20(21)27/h5-12H,13-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIXATLDNJVRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide

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